Cas no 734538-39-7 (N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide)

N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide
- 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Acetamide, 2-(4-quinazolinylthio)-N-[(tetrahydro-2-furanyl)methyl]-
- IFLab1_003124
- F0674-0076
- N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide
- IDI1_009583
- AKOS001058192
- N-(oxolan-2-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide
- HMS1420N22
- SR-01000907802
- AKOS016854707
- SR-01000907802-1
- 734538-39-7
- AB00684923-01
- Z19316203
-
- インチ: 1S/C15H17N3O2S/c19-14(16-8-11-4-3-7-20-11)9-21-15-12-5-1-2-6-13(12)17-10-18-15/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,19)
- InChIKey: RUBKODHNWOUVCS-UHFFFAOYSA-N
- ほほえんだ: C(NCC1CCCO1)(=O)CSC1=C2C(=NC=N1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 303.10414797g/mol
- どういたいしつりょう: 303.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0674-0076-2mg |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 2mg |
$88.5 | 2023-08-02 | |
Life Chemicals | F0674-0076-10mg |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 10mg |
$118.5 | 2023-08-02 | |
Life Chemicals | F0674-0076-30mg |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 30mg |
$178.5 | 2023-08-02 | |
Life Chemicals | F0674-0076-40mg |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 40mg |
$210.0 | 2023-08-02 | |
Life Chemicals | F0674-0076-5mg |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 5mg |
$103.5 | 2023-08-02 | |
Life Chemicals | F0674-0076-50mg |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 50mg |
$240.0 | 2023-08-02 | |
Life Chemicals | F0674-0076-5μmol |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 5μmol |
$94.5 | 2023-08-02 | |
Life Chemicals | F0674-0076-20μmol |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 20μmol |
$118.5 | 2023-08-02 | |
Life Chemicals | F0674-0076-1mg |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 1mg |
$81.0 | 2023-08-02 | |
Life Chemicals | F0674-0076-2μmol |
N-[(oxolan-2-yl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide |
734538-39-7 | 90%+ | 2μmol |
$85.5 | 2023-08-02 |
N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide 関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
4. Back matter
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamideに関する追加情報
Professional Introduction to N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide (CAS No. 734538-39-7)
N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide, identified by its CAS number 734538-39-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in the development of novel therapeutic agents. The structural framework of this molecule integrates several key pharmacophoric elements, including an oxolan moiety and a quinazolin-4-ylsulfanyl group, which are known to contribute to its unique chemical and biological properties.
The oxolan ring, a five-membered heterocyclic structure containing one oxygen atom, is a common feature in many biologically active compounds. Its presence in N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide suggests potential interactions with biological targets, such as enzymes and receptors, which are often mediated through hydrogen bonding and other non-covalent interactions. The incorporation of this moiety into the molecular structure enhances the compound's solubility and bioavailability, critical factors for its efficacy as a drug candidate.
The second prominent feature is the quinazolin-4-ylsulfanyl group, which is attached to the acetamide moiety. Quinazoline derivatives are well-documented for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfanyl group further modulates the electronic properties of the quinazoline ring, potentially influencing its binding affinity to biological targets. This combination of structural elements makes N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide a compelling candidate for further investigation in drug discovery.
In recent years, there has been a surge in research focused on developing novel molecules with enhanced therapeutic profiles. N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide has been explored in several preclinical studies due to its potential to interact with key cellular pathways involved in various diseases. For instance, studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The ability to modulate these enzymatic pathways could lead to the development of effective treatments for malignancies.
The synthesis of N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the oxolan ring typically involves cyclization reactions, while the attachment of the quinazolin-4-ylsulfanyl group often requires nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The pharmacological evaluation of N-(oxolan-2-yl)methyl-2-(quinazolin-4-y lsulfanyl)acetamide has revealed several intriguing properties. In vitro assays have demonstrated its ability to inhibit the activity of target enzymes with high selectivity, minimizing off-target effects. Additionally, preliminary in vivo studies have shown promising results regarding its ability to modulate disease-related pathways without significant toxicity. These findings underscore the potential of this compound as a lead molecule for further medicinal chemistry optimization.
The structural features of N-(oxolan -2 -yl)methyl -2 -( quin az olin -4 -y lsulfany l)acet amide also make it an attractive scaffold for derivative design. By modifying specific functional groups or introducing additional pharmacophores, researchers can fine-tune its biological activity and pharmacokinetic properties. This flexibility allows for the exploration of diverse chemical space, increasing the likelihood of identifying compounds with superior therapeutic profiles.
The role of computational chemistry in the study of N-(oxolan -2 -yl)methyl -2 -( quin az olin -4 -y lsulfany l)acet amide cannot be overstated. Molecular modeling techniques have been utilized to predict binding modes and affinity interactions with biological targets. These predictions provide valuable insights into the compound's mechanism of action and guide experimental efforts toward optimizing its efficacy. Furthermore, virtual screening methods have been employed to identify potential drug-like analogs based on structural similarity and predicted activity.
In conclusion, N-(oxolan -2 -yl)methyl -2 -( quin az olin -4 -y lsulfany l)acet amide (CAS No. 734538 -39 -7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The integration of an oxolan moiety with a quinazolin -4 -y lsulfany l group creates a versatile scaffold that exhibits potential therapeutic benefits across multiple disease areas. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties through both experimental and computational approaches.
734538-39-7 (N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide) 関連製品
- 848635-49-4(1-(9H-purin-6-yl)-4-Piperidinamine)
- 850917-44-1(N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide)
- 2171864-35-8(2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 48122-14-1(Hexahydro-3a-methyl-1,3-isobenzofurandione)
- 1505074-45-2(2,4-Imidazolidinedione, 3-[4-(aminomethyl)phenyl]-)
- 1024280-80-5(2-({4-(2-Methyl-8-quinolinyl)oxyanilino}methylene)malononitrile)
- 2138361-43-8((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane)
- 1804680-89-4(2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 2171898-65-8(3-amino-3-(2-methylcyclopropyl)butanamide)




